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Compound of Interest

Compound Name: PF-1355

Cat. No.: B609968

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PF-1355, a selective,
mechanism-based inhibitor of myeloperoxidase (MPO), and its utility in preclinical
glomerulonephritis research. Detailed protocols for in vitro and in vivo experimental setups are
provided to facilitate the investigation of PF-1355 as a potential therapeutic agent for immune-
mediated kidney diseases.

Introduction to PF-1355

PF-1355, also known as PF-06281355, is a potent and selective 2-thiouracil-based irreversible
inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme peroxidase enzyme abundantly
expressed in neutrophils and, to a lesser extent, in macrophages.[3] It plays a critical role in the
innate immune response by catalyzing the formation of hypochlorous acid (HOCI) and other
reactive oxidants.[3][4] In the context of glomerulonephritis, MPO activity is strongly associated
with neutrophil-driven oxidative damage, inflammation, and tissue injury within the glomeruli.[3]

[4]

PF-1355 acts as a mechanism-based inhibitor, meaning it is converted into a reactive species
by the catalytic action of MPO, which then covalently binds to and inactivates the enzyme.[5]
Its high selectivity for MPO over other peroxidases, such as thyroid peroxidase (TPO), and a
wide range of other cellular targets makes it a valuable tool for studying the specific role of
MPO in disease pathogenesis.[2] Preclinical studies have demonstrated that PF-1355 can
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effectively suppress disease activity in murine models of immune complex vasculitis and anti-
glomerular basement membrane (anti-GBM) glomerulonephritis.[3][4][6]

Chemical Properties of PF-1355:

Synonyms: PF-06281355[1]

Chemical Name: 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-
yl)acetamide[4]

Molecular Formula: C14H15N304S[2]

Molecular Weight: 321.4 g/mol [2]

Mechanism of Action in Glomerulonephritis

Glomerulonephritis is often characterized by the infiltration of neutrophils into the glomeruli,
leading to inflammation and damage to the glomerular filtration barrier.[4] Activated neutrophils
release MPO, which generates potent oxidants that contribute to tissue injury through several
mechanisms:

o Oxidative Damage: MPO-derived oxidants can directly damage endothelial cells, podocytes,
and the glomerular basement membrane.[4]

 Inflammatory Amplification: MPO activity can enhance the inflammatory response by
activating other immune cells and promoting the release of pro-inflammatory cytokines.

e NETosis: MPO is involved in the formation of neutrophil extracellular traps (NETs), which are
web-like structures of DNA, histones, and granular proteins that can trap pathogens but also
contribute to thrombosis and tissue damage in autoimmune diseases.[3]

PF-1355 inhibits MPO, thereby blocking the production of these damaging reactive oxidants.[4]
This leads to a reduction in oxidative stress, neutrophil-mediated cytotoxicity, and the overall
inflammatory cascade within the kidney.[3][4]
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Mechanism of MPO-mediated glomerular injury and its inhibition by PF-1355.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-1355 from published
preclinical studies.

Table 1: In Vitro Activity of PF-1355
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Assay System ICs0 /| ECso0 / Ki Reference
MPO Inhibition (cell- -
Purified MPO Ki=346.74 nM [2]
free)
Taurine Chloramine Isolated Human
) ) ICs0=1.65 uM [3]
Formation Neutrophils
] Isolated Human
NET Formation ) ICs0=0.97 uM [3]
Neutrophils
Phorbol Ester-
MPO Activity Stimulated Human ECso0 =1.47 uM [1]
Neutrophils
o LPS-Treated Human
MPO Activity ECs0 =2.03 uM [1]
Whole Blood
o Isolated Human
MPO Activity ICs0=1.5puM [2]

Whole Blood

Table 2: In Vivo Efficacy of PF-1355 in a Mouse Model of Anti-GBM Glomerulonephritis

Parameter Treatment Group Result Reference

Albuminuria PF-1355 Complete suppression  [3][4]

Chronic Renal ]
) PF-1355 Complete suppression  [4]
Dysfunction

Table 3: In Vivo Pharmacodynamic Effects of PF-1355 in Murine Models
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Model Dosing

Effect Reference

Peritonitis Oral administration

Reduced plasma

- [2]
MPO activity

Pulmonary Immune 20 and 100 mg/kg

Complex Vasculitis (oral)

Reduced lung edema,
decreased plasma 2]
cytokines (TNF-q,

MCP-1, MIP-2, KC)

Pulmonary Immune Prophylactic oral

Complex Vasculitis administration

Reduced vascular
edema and neutrophil [3]

recruitment

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of PF-1355 in

a glomerulonephritis research setting.

4.1 In Vitro MPO Inhibition Assay in Human Whole Blood

Objective: To determine the potency of PF-1355 in inhibiting MPO activity in a physiologically

relevant matrix.

Materials:

e PF-1355

 Lipopolysaccharide (LPS)

e Heparinized human whole blood

e Taurine

e 3,3',5,5-Tetramethylbenzidine (TMB)
e DMSO (for compound dilution)

o 96-well plates
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e Incubator (37°C)

o Plate reader

Procedure:

Prepare a stock solution of PF-1355 in DMSO. Serially dilute the stock solution to obtain a
range of desired concentrations.

o Dispense the diluted PF-1355 or vehicle (DMSO) into the wells of a 96-well plate.
e Add heparinized human whole blood to each well.

o Stimulate MPO release by adding LPS to each well.

 Incubate the plate at 37°C for a specified period (e.g., 4 hours).

o Following incubation, measure the residual MPO activity. This can be done by adding a
substrate solution containing taurine and TMB.

» Read the absorbance at a specific wavelength (e.g., 650 nm) using a plate reader.

o Calculate the percent inhibition for each concentration of PF-1355 and determine the ECso
value.

4.2 Murine Model of Anti-Glomerular Basement Membrane (Anti-GBM) Glomerulonephritis

Objective: To evaluate the in vivo efficacy of PF-1355 in a well-established mouse model of
glomerulonephritis.

Materials:

PF-1355

Vehicle for oral administration (e.g., 1% hydroxypropyl methylcellulose)[1]

Anti-GBM serum

C57BL/6 mice
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» Metabolic cages for urine collection

o ELISA kits for measuring albuminuria

» Blood collection supplies

o Kidney tissue processing reagents (formalin, paraffin)
o Histology stains (e.g., H&E, PAS)

Procedure:

 Induce glomerulonephritis in C57BL/6 mice by a single intravenous injection of anti-GBM
serum.[3]

o Divide the mice into treatment groups: vehicle control and PF-1355 treated.

o Administer PF-1355 or vehicle orally at a predetermined dose and frequency (e.g., daily).
Prophylactic administration can be initiated prior to or at the time of disease induction.[3]

o Monitor the health of the animals daily.

e Atregular intervals (e.g., weekly), place the mice in metabolic cages to collect 24-hour urine
samples.

e Measure urinary albumin concentration using an ELISA kit to assess proteinuria.

e Atthe end of the study (e.g., 21 days), collect blood samples for measurement of serum
creatinine and blood urea nitrogen (BUN) as markers of renal function.[3]

o Euthanize the animals and harvest the kidneys.

o Fix one kidney in formalin and embed in paraffin for histological analysis. Stain kidney
sections with H&E and PAS to evaluate glomerular injury, inflammation, and crescent
formation.

e The other kidney can be snap-frozen for molecular analyses (e.g., cytokine expression, MPO
activity).
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Experimental workflow for the anti-GBM glomerulonephritis model.
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Concluding Remarks

PF-1355 is a highly selective and potent MPO inhibitor with demonstrated efficacy in preclinical
models of glomerulonephritis. Its specific mechanism of action makes it an invaluable tool for
dissecting the role of MPO-driven oxidative stress and inflammation in the pathogenesis of
immune-mediated kidney diseases. The protocols outlined in these application notes provide a
framework for researchers to further investigate the therapeutic potential of PF-1355 and other
MPO inhibitors in the context of glomerulonephritis and related inflammatory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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